molecular formula C16H16O4 B1590217 1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone CAS No. 39548-89-5

1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone

Cat. No. B1590217
CAS RN: 39548-89-5
M. Wt: 272.29 g/mol
InChI Key: YVPCAMMHRRDWFI-UHFFFAOYSA-N
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Description

“1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C16H16O4 . It’s also known by other names such as “4-benzyloxy-2-hydroxy-6-methoxyacetophenone” and "Ethanone,1-[2-hydroxy-6-methoxy-4-(phenylmethoxy)phenyl]" .


Molecular Structure Analysis

The molecular structure of “1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone” can be represented by the InChI code: 1S/C16H16O3/c1-12(17)14-8-9-15(16(10-14)18-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone” include a molecular weight of 272.29600 . Unfortunately, specific information about its density, boiling point, and melting point is not available .

Scientific Research Applications

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

Chalcones derivatives, such as 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)ethanone, have wide applications in pharmaceutical and medicinal chemistry . They are synthesized and screened for their antimicrobial activity .

Methods of Application or Experimental Procedures

The compounds were synthesized by coupling with aromatic substituted aldehyde . All the synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra . The synthesized compounds were then screened for antimicrobial activity .

Potential Use in Drug Synthesis

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Compounds similar to “1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone”, such as “1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone” and “1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-methoxyphenyl)ethanone”, are available from chemical suppliers . These compounds could potentially be used as intermediates in the synthesis of pharmaceuticals .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular drug being synthesized . Typically, these compounds would be used in a series of chemical reactions to produce the desired pharmaceutical .

Results or Outcomes

The results or outcomes would also depend on the particular drug being synthesized . .

Use as a Chemical Intermediate

Specific Scientific Field

Chemical Synthesis

Summary of the Application

Compounds similar to “1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone”, such as “1-(4-BENZYLOXY-3-METHOXY-PHENYL)-ETHANONE” are often used as chemical intermediates in various chemical reactions .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the particular reaction being carried out . Typically, these compounds would be used in a series of chemical reactions to produce the desired product .

Results or Outcomes

The results or outcomes would also depend on the particular reaction being carried out .

Safety And Hazards

While specific safety and hazard information for “1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone” is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds .

properties

IUPAC Name

1-(2-hydroxy-6-methoxy-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-11(17)16-14(18)8-13(9-15(16)19-2)20-10-12-6-4-3-5-7-12/h3-9,18H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPCAMMHRRDWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10499143
Record name 1-[4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl)ethanone

CAS RN

39548-89-5
Record name 1-[4-(Benzyloxy)-2-hydroxy-6-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10499143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Venkateswarlu, GN Murty… - Synthetic …, 2017 - Taylor & Francis
An efficient and green protocol for the synthesis of isoaurones by condensation of benzofuranone with benzaldehydes using polyethylene glycol (PEG) is demonstrated. Excellent yields…
Number of citations: 3 www.tandfonline.com
T Liu, SJ Nair, A Lescarbeau, J Belani… - Journal of medicinal …, 2012 - ACS Publications
Misregulation of protein translation plays a critical role in human cancer pathogenesis at many levels. Silvestrol, a cyclopenta[b]benzofuran natural product, blocks translation at the …
Number of citations: 87 pubs.acs.org

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